2-(Methylamino)-2-phenylacetonitrile

Chiral Synthesis Enantiomeric Resolution Analytical Chemistry

2-(Methylamino)-2-phenylacetonitrile (CAS 41470-36-4) is a chiral α-aminonitrile featuring a phenyl group and a methylamino substituent at the α-position, with a molecular formula of C₉H₁₀N₂ and a molecular weight of 146.19 g/mol. This racemic compound serves as a versatile intermediate in organic synthesis, particularly as a precursor to chiral amines and α-amino acids.

Molecular Formula C9H10N2
Molecular Weight 146.193
CAS No. 41470-36-4
Cat. No. B2974302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylamino)-2-phenylacetonitrile
CAS41470-36-4
Molecular FormulaC9H10N2
Molecular Weight146.193
Structural Identifiers
SMILESCNC(C#N)C1=CC=CC=C1
InChIInChI=1S/C9H10N2/c1-11-9(7-10)8-5-3-2-4-6-8/h2-6,9,11H,1H3
InChIKeyDBCQXQGNNZDYMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Methylamino)-2-phenylacetonitrile (CAS 41470-36-4): A Chiral Building Block for Enantioselective Synthesis


2-(Methylamino)-2-phenylacetonitrile (CAS 41470-36-4) is a chiral α-aminonitrile featuring a phenyl group and a methylamino substituent at the α-position, with a molecular formula of C₉H₁₀N₂ and a molecular weight of 146.19 g/mol . This racemic compound serves as a versatile intermediate in organic synthesis, particularly as a precursor to chiral amines and α-amino acids . Its nitrile group enables further functionalization through hydrolysis, reduction, or nucleophilic addition, making it a strategic building block for medicinal chemistry and heterocyclic compound synthesis .

Procurement Risks of Substituting 2-(Methylamino)-2-phenylacetonitrile with Closely Related Analogs


Generic substitution with structurally similar α-aminonitriles, such as the dimethylamino analog (2-(dimethylamino)-2-phenylacetonitrile, CAS 827-36-1) or the primary amine analog (2-phenylglycinonitrile, CAS 53641-60-4), is not advisable due to divergent reactivity profiles, stereochemical outcomes, and purity specifications. The presence of a secondary methylamino group in 2-(methylamino)-2-phenylacetonitrile imparts distinct nucleophilicity and steric properties compared to tertiary or primary amine analogs, directly impacting reaction yields and enantioselectivity in downstream asymmetric syntheses [1]. Furthermore, the compound's chiral nature is critical for applications requiring enantiomeric purity; substituting with an achiral analog or a different enantiomeric ratio can lead to failed syntheses or altered biological activity .

Quantitative Differentiation of 2-(Methylamino)-2-phenylacetonitrile Against Key Analogs


Chiral Purity and Enantiomeric Composition: Racemic vs. Single Enantiomer Forms

2-(Methylamino)-2-phenylacetonitrile is commercially available as a racemic mixture (CAS 41470-36-4) with a purity of ≥95%, as confirmed by HPLC, GC, and NMR . In contrast, its enantiomerically pure (R)-form (CAS 1268854-23-4) is offered with a purity of ≥95% . This distinction is critical for asymmetric syntheses; the racemic mixture provides a cost-effective starting material for non-stereoselective applications, while the (R)-enantiomer is essential for producing single-enantiomer APIs.

Chiral Synthesis Enantiomeric Resolution Analytical Chemistry

Molecular Weight and Structural Differentiation from Dimethylamino Analog

2-(Methylamino)-2-phenylacetonitrile has a molecular weight of 146.19 g/mol and a molecular formula of C₉H₁₀N₂ . Its closest analog, 2-(dimethylamino)-2-phenylacetonitrile (CAS 827-36-1), has a molecular weight of 160.22 g/mol and a molecular formula of C₁₀H₁₂N₂ . This difference arises from the substitution of a methyl group for a hydrogen on the amino nitrogen, resulting in distinct physicochemical properties such as boiling point (88-90°C at 2 mmHg for the dimethyl analog vs. data not available for the target compound) and reactivity in nucleophilic additions.

Medicinal Chemistry Structure-Activity Relationship Synthetic Chemistry

Spectral Fingerprint and Structural Confirmation via GC-MS

2-(Methylamino)-2-phenylacetonitrile has a unique GC-MS spectrum (SpectraBase Compound ID 7O7vLCAg17p), enabling definitive identification and differentiation from structurally similar compounds [1]. In contrast, the dimethylamino analog exhibits a different mass spectrum due to the additional methyl group, with a base peak shift and distinct fragmentation pattern [2]. This spectral difference is critical for purity assessment and confirmation of identity in research and industrial settings.

Analytical Chemistry Quality Control Compound Identification

Optimal Application Scenarios for 2-(Methylamino)-2-phenylacetonitrile in Research and Development


As a Racemic Precursor for Non-Stereoselective Heterocyclic Synthesis

In the synthesis of indoline derivatives or other heterocycles where stereochemistry is not a critical factor, the racemic 2-(methylamino)-2-phenylacetonitrile (CAS 41470-36-4) provides a cost-effective building block. Its secondary amine and nitrile functionalities allow for diverse cyclization reactions, and its ≥95% purity ensures reproducible results . This scenario is ideal for initial medicinal chemistry explorations and material science applications where chirality is not a primary concern.

As a Chiral Pool Synthon for Enantioselective α-Amino Acid Synthesis

For applications requiring enantiomerically pure α-amino acids, the (R)-enantiomer of 2-(methylamino)-2-phenylacetonitrile (CAS 1268854-23-4) is the appropriate choice. Hydrolysis of the nitrile group yields the corresponding α-amino acid with retention of stereochemistry, which can then be incorporated into peptides or other chiral molecules. The ≥95% purity of the (R)-enantiomer is crucial for achieving high enantiomeric excess in subsequent steps .

As an Analytical Standard for Method Development in Chiral HPLC

The racemic mixture of 2-(methylamino)-2-phenylacetonitrile serves as an ideal test compound for developing and validating chiral HPLC methods for the separation of α-aminonitriles. Its chiral center and the presence of both aromatic and nitrile groups provide a robust challenge for chiral stationary phases, enabling the optimization of separation conditions before applying them to more complex molecules [1].

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